6-Chloro-5-methylpyrimidin-4-amine 6-Chloro-5-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 14394-56-0
VCID: VC20968224
InChI: InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
SMILES: CC1=C(N=CN=C1Cl)N
Molecular Formula: C5H6ClN3
Molecular Weight: 143.57 g/mol

6-Chloro-5-methylpyrimidin-4-amine

CAS No.: 14394-56-0

Cat. No.: VC20968224

Molecular Formula: C5H6ClN3

Molecular Weight: 143.57 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-methylpyrimidin-4-amine - 14394-56-0

CAS No. 14394-56-0
Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
IUPAC Name 6-chloro-5-methylpyrimidin-4-amine
Standard InChI InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
Standard InChI Key JCIGQYDCSFFHPI-UHFFFAOYSA-N
SMILES CC1=C(N=CN=C1Cl)N
Canonical SMILES CC1=C(N=CN=C1Cl)N

Chemical Identity and Properties

6-Chloro-5-methylpyrimidin-4-amine is defined by precise chemical identifiers and physical properties that characterize its structure and behavior. The compound possesses the following essential characteristics:

PropertyValue
CAS Number14394-56-0
Molecular FormulaC₅H₆ClN₃
Molecular Weight143.57 g/mol
IUPAC Name6-chloro-5-methylpyrimidin-4-amine
InChIInChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9)
InChIKeyJCIGQYDCSFFHPI-UHFFFAOYSA-N
SMILESCC1=C(N=CN=C1Cl)N
The compound's structure includes a pyrimidine heterocycle containing two nitrogen atoms in the six-membered aromatic ring. The strategic positioning of the chlorine, methyl, and amino substituents creates a unique electronic distribution that influences its chemical reactivity and potential biological interactions .

Structural Characteristics and Reactivity

The reactivity of 6-Chloro-5-methylpyrimidin-4-amine derives predominantly from its structural features, particularly the electron-withdrawing effect of the chlorine atom and the nucleophilic character of the amino group.

Electronic Distribution

The chlorine substituent at the C-6 position withdraws electron density from the pyrimidine ring through both inductive and resonance effects, creating an electron-deficient center that is susceptible to nucleophilic attack. This feature makes the compound particularly valuable in medicinal chemistry, as it provides a site for further functionalization through nucleophilic aromatic substitution reactions.

Functional Group Reactivity

The amino group at position 4 serves as a nucleophilic center capable of participating in various transformations, including acylation and alkylation reactions. This versatility allows for the incorporation of diverse functional groups, expanding the potential applications of this compound in synthesis.

Ring System Properties

Synthesis Methods

The preparation of 6-Chloro-5-methylpyrimidin-4-amine typically involves multi-step synthetic pathways with carefully controlled reaction conditions to ensure high yield and purity.

Common Synthetic Routes

One established approach for synthesizing this compound involves the chlorination of 5-methylpyrimidin-4-amine using chlorinating agents such as N-chlorosuccinimide or thionyl chloride under controlled conditions. The choice of solvent and reaction parameters significantly influences the reaction outcome and product quality.

Reaction Conditions and Optimization

The synthesis typically requires specific conditions including:

  • Temperature control: Usually ranging from room temperature to moderate heating

  • Solvent selection: Common solvents include dichloromethane, chloroform, or DMF

  • Reaction time: Carefully monitored to optimize yield and minimize side reactions

  • Catalyst considerations: May employ acid catalysts or transition metal catalysts depending on the specific synthetic route
    This compound can be prepared with high purity (typically >97%) using optimized synthetic protocols, making it suitable for subsequent applications in pharmaceutical development.

Applications in Medicinal Chemistry

6-Chloro-5-methylpyrimidin-4-amine holds significant value in pharmaceutical research due to its structural features that enable interactions with biological targets.

Pharmaceutical Intermediates

Comparative Analysis with Structural Analogs

Understanding the properties of 6-Chloro-5-methylpyrimidin-4-amine in relation to similar compounds provides valuable insights into structure-activity relationships.

Comparison with Isomeric Compounds

The properties of 6-Chloro-5-methylpyrimidin-4-amine can be contrasted with those of its constitutional isomer, 5-Chloro-6-methylpyrimidin-4-amine (CAS: 13040-89-6):

Property6-Chloro-5-methylpyrimidin-4-amine5-Chloro-6-methylpyrimidin-4-amine
CAS Number14394-56-013040-89-6
Molecular FormulaC₅H₆ClN₃C₅H₆ClN₃
Molecular Weight143.57 g/mol143.57 g/mol
Boiling PointNot reported265.421°C at 760 mmHg
DensityNot reported1.35 g/cm³
Flash PointNot reported114.323°C
InChIKeyJCIGQYDCSFFHPI-UHFFFAOYSA-NLTRUFLKTFQXHEC-UHFFFAOYSA-N
Despite their identical molecular formulas, the positional isomers exhibit different physical properties and reactivity patterns due to the altered electronic distribution within the pyrimidine ring system .

Comparison with Other Substituted Pyrimidines

The presence of different substituents on the pyrimidine ring can significantly alter the compound's properties and applications:

CompoundKey DifferenceNotable Property
6-Chloro-5-methoxypyrimidin-4-amineMethoxy instead of methyl at position 5Enhanced hydrogen bonding capability
6-Chloro-5-ethynyl-2-methylpyrimidin-4-amineEthynyl at position 5, methyl at position 2Increased lipophilicity and potential for click chemistry
2-(Butan-2-yl)-6-chloro-5-methylpyrimidin-4-amineAdditional butan-2-yl group at position 2Higher molecular weight and increased steric bulk
These structural variations result in distinct physicochemical properties that influence their behavior in biological systems and synthetic applications .

Analytical Characterization

Reliable analytical methods are essential for characterizing 6-Chloro-5-methylpyrimidin-4-amine in research and quality control contexts.

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: ¹H NMR typically shows characteristic signals for the methyl group and the aromatic proton

  • Mass Spectrometry: Exhibits a molecular ion peak corresponding to its molecular weight (143.57 g/mol)

  • IR Spectroscopy: Shows characteristic absorption bands for N-H stretching of the amino group and C=N stretching of the pyrimidine ring

Chromatographic Analysis

HPLC and GC-MS techniques are commonly employed for purity assessment and quantitative analysis, with typical purity standards for commercial samples exceeding 97%.

Current Research Directions

Research involving 6-Chloro-5-methylpyrimidin-4-amine continues to evolve across multiple scientific disciplines.

Medicinal Chemistry Advancements

Recent investigations have focused on exploiting the reactive sites of this compound to create libraries of derivatives with enhanced biological activities. The compound's ability to interact with biological targets involved in cancer and infectious diseases makes it a valuable starting point for drug discovery efforts.

Synthetic Methodology Development

Ongoing research aims to develop more efficient and environmentally friendly synthetic routes for preparing 6-Chloro-5-methylpyrimidin-4-amine and its derivatives, including the exploration of catalytic methods and flow chemistry approaches.

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